3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol
Overview
Description
3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo-pyridine core structure, which is a fused ring system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol typically involves multi-step organic synthesis techniques One common method involves the cyclization of appropriate precursors under controlled conditionsReaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the correct formation of the fused ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse range of derivatives .
Scientific Research Applications
3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
7-azaindole: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol is unique due to the presence of both amino and hydroxyl groups on the fused ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOTIVYHHHHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287541 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-34-8 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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